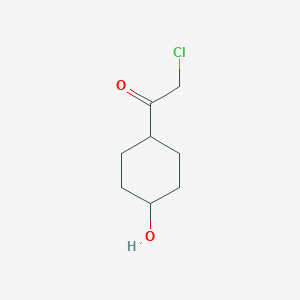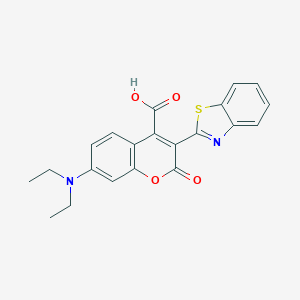
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coumarin Core Synthesis: The coumarin core is formed by the condensation of salicylaldehyde with a β-ketoester in the presence of a base, such as piperidine or pyridine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a suitable diethylamine derivative reacts with the coumarin core.
Carboxylation: The final step involves the carboxylation of the coumarin derivative to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole moiety, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and coumarin derivatives.
科学研究应用
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The compound’s fluorescence is due to the conjugated π-electron system in the coumarin core, which absorbs and emits light at specific wavelengths.
Biological Activity: The benzothiazole and diethylamino groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2-Benzothiazolyl)-7-(dimethylamino)coumarin-4-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Lacks the carboxylic acid group.
7-(Diethylamino)coumarin-3-carboxylic acid: Lacks the benzothiazole moiety.
Uniqueness
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is unique due to the combination of the benzothiazole moiety, diethylamino group, and carboxylic acid group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYACOYVMNCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391809 |
Source


|
| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136997-14-3 |
Source


|
| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
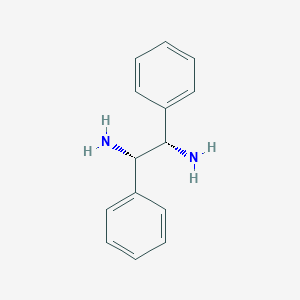
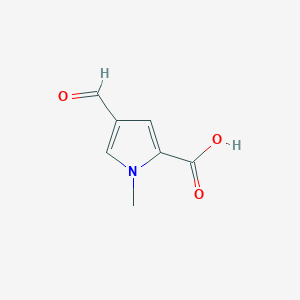
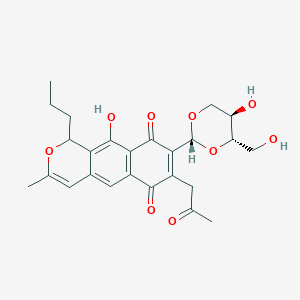
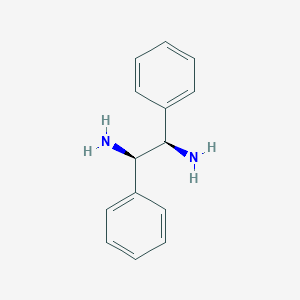
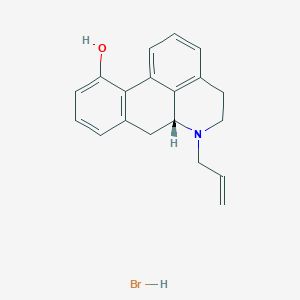
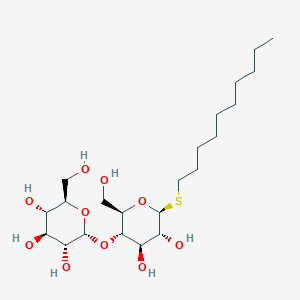
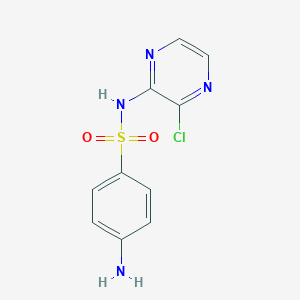

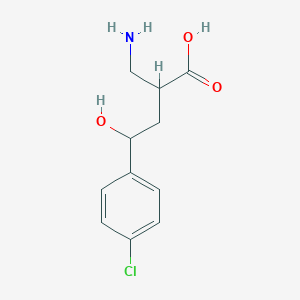
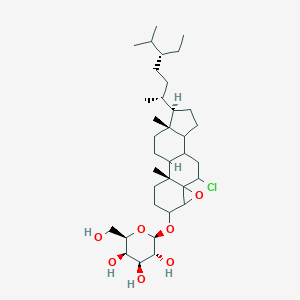
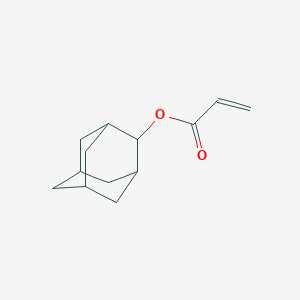
![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
